molecular formula C12H17NO B593886 2-NMC CAS No. 849642-09-7

2-NMC

Cat. No.: B593886
CAS No.: 849642-09-7
M. Wt: 191.27 g/mol
InChI Key: GYXHTKZVPMDHQT-UHFFFAOYSA-N
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Description

  • N,2-dimethyl groups on the propanamide backbone.
  • A 4-methylphenyl substituent on the nitrogen atom.

Properties

IUPAC Name

N,2-dimethyl-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)12(14)13(4)11-7-5-10(3)6-8-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXHTKZVPMDHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342839
Record name N,2-Dimethyl-N-(4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849642-09-7
Record name N,2-Dimethyl-N-(4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-(4-methylphenyl)propanamide typically involves the reaction of 4-methylbenzylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then methylated using methyl iodide under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of N,2-dimethyl-N-(4-methylphenyl)propanamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,2-dimethyl-N-(4-methylphenyl)propanamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • 2,2-Dimethyl-N-(4-methylbenzyl)propanamide (CAS 180143-64-0) :
    • Differs in substituent placement: the 4-methyl group is on a benzyl moiety rather than directly attached to the phenyl ring.
    • Higher molecular weight (205.3 g/mol) and melting point (94–96°C) compared to simpler analogs, likely due to increased van der Waals interactions .
  • 2,2-Dimethyl-N-(3-methylphenyl)propanamide (CAS 32597-29-8): A meta-methylphenyl isomer.

Halogenated Derivatives

  • 2-Bromo-N-[(4-methylphenyl)methyl]propanamide (CAS 1119450-49-5) :
    • Bromine substitution increases molecular weight (256.14 g/mol) and reactivity. The bromo group could facilitate nucleophilic substitution reactions, unlike the inert methyl groups in the target compound .
  • 3-Chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide (CAS 303150-94-9) :
    • Chlorine and piperazinyl groups introduce polarity, improving water solubility. Discontinued due to unspecified stability or efficacy issues, highlighting the sensitivity of bioactivity to substituent choice .

Heterocyclic and Pharmacologically Active Analogs

  • Netupitant (2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide) :
    • A clinically approved NK-1 antagonist. The trifluoromethyl groups and pyridinyl ring enhance metabolic stability and receptor affinity, demonstrating how complex substituents can optimize pharmacokinetics .
  • 2,2-Dimethyl-N-(2-pyridinyl)propanamide :
    • Replacing phenyl with pyridine introduces a hydrogen-bond-accepting nitrogen. DFT studies reveal altered electron distribution and HOMO-LUMO gaps, affecting reactivity .

Amino-Propanamide Derivatives

  • 3-Amino-N-(4-methylphenyl)propanamide: An amino-substituted analog tested for β-alanyl aminopeptidase activity. It underperformed compared to 3-fluoroaniline and aniline derivatives in VOC production, emphasizing the critical role of electron-withdrawing groups (e.g., fluorine) in enzyme substrate efficiency .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
N,2-Dimethyl-N-(4-methylphenyl)propanamide ~205 (estimated) Not reported ~368 (predicted) ~0.975
2-Bromo-N-[(4-methylphenyl)methyl]propanamide 256.14 Not reported Not reported Not reported
2,2-Dimethyl-N-(4-methylbenzyl)propanamide 205.3 94–96 367.9 0.975

Biological Activity

N,2-Dimethyl-N-(4-methylphenyl)propanamide, also known as 2,2-Dimethyl-N-(4-methylphenyl)propanamide, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for N,2-dimethyl-N-(4-methylphenyl)propanamide is C12H17NC_{12}H_{17}N, with a molecular weight of approximately 191.27 g/mol. Its structure features two methyl groups on the second carbon and a para-substituted aromatic ring, which enhances its lipophilicity and potential bioactivity.

Property Value
Molecular FormulaC₁₂H₁₇N
Molecular Weight191.27 g/mol
Structural FeaturesTwo methyl groups; para-substituted aromatic ring

N,2-Dimethyl-N-(4-methylphenyl)propanamide exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating enzymatic functions. Additionally, it may influence cellular signaling pathways by interacting with specific receptors, leading to altered cellular responses.

1. Enzyme Inhibition

Research indicates that N,2-dimethyl-N-(4-methylphenyl)propanamide acts as an enzyme inhibitor in several biological contexts. It has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions. The compound's ability to modify enzyme activity suggests potential applications in drug development.

2. Anticancer Activity

In vitro studies have demonstrated that derivatives of N,2-dimethyl-N-(4-methylphenyl)propanamide exhibit significant antiproliferative activity against cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.69 µM to 11 µM against HeLa cells, indicating their potential as anticancer agents .

Case Studies

Case Study 1: Anticancer Activity
A study synthesized several analogs based on the structure of N,2-dimethyl-N-(4-methylphenyl)propanamide and evaluated their antiproliferative effects against cancer cell lines. The results indicated that certain modifications enhanced the potency of these compounds significantly compared to standard treatments like doxorubicin.

Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of N,2-dimethyl-N-(4-methylphenyl)propanamide with specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit enzyme activity at low concentrations, suggesting its potential utility in therapeutic applications targeting metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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